3-Methyl-5-nitroisoquinoline
Overview
Description
3-Methyl-5-nitroisoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular molecule features a nitro group at the 5-position and a methyl group at the 3-position of the isoquinoline structure. Isoquinolines are known for their diverse range of biological activities and have been the subject of extensive research in medicinal chemistry.
Synthesis Analysis
The synthesis of isoquinolines with various functional groups has been explored in several studies. One method involves the tosylation of a 3-hydroxy-4-nitroisoquinoline followed by displacement with amine nucleophiles to yield 3-amino-4-nitroisoquinoline derivatives . This approach allows for the introduction of differentially functionalized nitrogen substituents at the 3 and 4 positions. Another synthesis route reported is the conversion of N-nitroso-1,2,3,4-tetrahydroisoquinolines into 3,4-dihydroisoquinolines upon treatment with base . Additionally, a metal-free synthesis of functionalized 1-methyleneisoquinolines has been described, which could potentially be adapted for the synthesis of 3-methyl-5-nitroisoquinoline analogues .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be elucidated using various spectroscopic methods. For instance, the crystal structure of nitro regioisomers of a related compound, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, was determined using single-crystal X-ray diffraction, NMR, and mass spectrometry . These techniques provide detailed information on the stereochemistry and molecular packing of the compounds, which is essential for understanding the properties and reactivity of 3-methyl-5-nitroisoquinoline.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of phthalic anhydrides with methyl isocyanoacetate leads to the formation of nitro-1,2-dihydro-1-oxoisoquinoline-3-carboxylate compounds . Furthermore, intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides have been used to synthesize 4-substituted 5-nitroisoquinolin-1-ones, demonstrating the versatility of isoquinoline derivatives in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyl-5-nitroisoquinoline can be inferred from related compounds. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline provides insights into the reactivity and stability of the nitroquinoline core under various conditions, such as cyclization, nitrification, and chlorination . These properties are crucial for the development of isoquinoline-based pharmaceuticals and for understanding their behavior in biological systems.
Scientific Research Applications
Synthesis and Reactivity : 3-Methyl-5-nitroisoquinoline can be aminated using liquid methylamine solutions to produce mono- or bis(methylamino)-substituted nitro compounds (Woźniak & Nowak, 1994). Another study describes an efficient approach for ortho methylation of nitroheteroaryls, including 3-Methyl-5-nitroisoquinoline, through vicarious nucleophilic substitution (Achmatowicz et al., 2008).
Potential Medicinal Applications : One study investigated the synthesis of 4-substituted 5-nitroisoquinolin-1-ones, which are analogues of a water-soluble PARP-1 inhibitor. This could have implications in cancer treatment, as they were found to be potent inhibitors of PARP-1 activity (Dhami et al., 2009). Additionally, 4-nitroisoquinolin-3-ol derivatives, including similar compounds, have been synthesized and evaluated as cardiovascular agents, potentially beneficial in cardiac emergencies (Kanojia et al., 1991).
Biochemical Studies : A study on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, which includes compounds similar to 3-Methyl-5-nitroisoquinoline, has shown these compounds to be hypoxia-selective cytotoxins and radiosensitizers of hypoxic cells, indicating potential in cancer therapy (Denny et al., 1992).
Synthetic Applications : The compound has been used as a precursor for the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis. For instance, a study reports the synthesis of two nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, showcasing its applicability in creating complex molecular structures (Bohórquez et al., 2013).
Analytical and Spectroscopic Studies : The compound has also been studied in terms of its spectral properties and interactions with other molecules. For example, an analysis of 5-nitroquinoline and 5-nitroisoquinoline and their zinc(II) halide complexes offers insights into their molecular structure and interactions (Yurdakul et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-methyl-5-nitroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACENGYNMIBHPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298187 | |
Record name | 3-methyl-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitroisoquinoline | |
CAS RN |
18222-17-8 | |
Record name | 18222-17-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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